molecular formula C20H21FN2O4 B3444046 (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE

(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE

Cat. No.: B3444046
M. Wt: 372.4 g/mol
InChI Key: XPBLIGAVXPOMEN-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[4-(4-fluorobenzoyl)piperazino]methanone is a benzophenone derivative featuring a 3,4-dimethoxyphenyl group linked to a piperazine ring substituted with a 4-fluorobenzoyl moiety. This structure combines methoxy groups, known for modulating electronic and steric properties, with a fluorinated aromatic system that enhances metabolic stability and binding specificity.

Properties

IUPAC Name

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-17-8-5-15(13-18(17)27-2)20(25)23-11-9-22(10-12-23)19(24)14-3-6-16(21)7-4-14/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLIGAVXPOMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 3,4-dimethoxyphenyl with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

Scientific Research Applications

(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Aromatic Moieties

Methoxy vs. Hydroxy Groups

Compounds in , such as (2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone (10), replace the piperazine-fluorobenzoyl group with a dihydroxyphenyl system. For instance, compound 10 has a lower melting point (79–81°C) than hydroxylated analogs (e.g., 11: 221–222°C), reflecting reduced crystallinity due to methoxy substitution .

Halogenation Effects

includes chlorinated analogs like Methanone, 4-(3-chlorophenoxy)phenyl. Fluorine in the target compound offers stronger electronegativity and smaller atomic radius than chlorine, likely improving membrane permeability and resistance to oxidative metabolism. Chlorine may enhance lipophilicity but increase toxicity risks .

Piperazine Ring Modifications

4-Fluorobenzoyl vs. 4-Methylbenzyl Substituents

The compound (3,4-dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone () replaces the 4-fluorobenzoyl group with a 4-methylbenzyl moiety. The methyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility.

Heterocyclic Extensions

describes a triazolo-pyrimidinyl-piperazine derivative, (3,4-Dimethoxyphenyl){4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone, which adds a fused heterocycle to the piperazine. This extension likely improves kinase inhibition selectivity (e.g., CDK9) by engaging hinge-region residues, whereas the target compound’s simpler fluorobenzoyl group may favor broader target profiles .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 3,4-Dimethoxyphenyl, 4-(4-fluorobenzoyl)piperazino N/A N/A Inferred kinase/CNS targets
(2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone (10) 2,5-Dihydroxyphenyl, 3,4-dimethoxyphenyl 79–81 70 Antioxidant potential
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone 3,4-Dimethoxyphenyl, 4-(4-methylbenzyl)piperazino N/A N/A Structural analog
CDK9 Inhibitors (8d–8g) Thiazole-amino, 3,4-dimethoxyphenyl Variable 12–24 CDK9 inhibition
4-(3-Chlorophenoxy)phenylmethanone 3,4-Dimethoxyphenyl, 4-(3-chlorophenoxy)phenyl N/A N/A Chlorinated analog

Biological Activity

(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE, also known as 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine, is a synthetic organic compound with potential biological activities. Its unique structure combines a piperazine ring with a 2,4-dimethoxyphenylmethyl group and a 4-fluorobenzoyl group, making it an interesting candidate for pharmacological research.

  • Molecular Formula : C20H21FN2O3
  • Molecular Weight : 324.39 g/mol
  • CAS Number : 219988-92-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, which has implications for skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .

Tyrosinase Inhibition

Research indicates that compounds containing the 4-fluorobenzoyl moiety can effectively interact with the catalytic site of tyrosinase from Agaricus bisporus, enhancing inhibitory activity. The incorporation of the 3,4-dimethoxyphenyl fragment appears to be crucial for improving inhibition potency .

Antifungal Activity

An isomer of this compound has been studied as a potential fungicide. The structure was shown to adopt a specific configuration conducive to biological activity. The compound demonstrated efficacy against various fungal strains, suggesting its potential application in agricultural settings .

Study on Tyrosinase Inhibitors

In a study aimed at developing new tyrosinase inhibitors, researchers synthesized various compounds incorporating the 3-chloro-4-fluorophenyl fragment. The results indicated that these compounds exhibited significant inhibitory effects on tyrosinase activity, confirming the importance of structural features in enhancing biological activity .

Research on Antifungal Properties

Another study explored the antifungal properties of related compounds, including the aforementioned isomer. It was found that these compounds could inhibit fungal growth effectively and were evaluated for their potential use as agricultural fungicides .

Data Tables

Property Value
Molecular FormulaC20H21FN2O3
Molecular Weight324.39 g/mol
CAS Number219988-92-8
Tyrosinase InhibitionSignificant
Antifungal ActivityEffective against fungi

Q & A

Basic Questions

Q. What are the established synthetic routes for (3,4-dimethoxyphenyl)[4-(4-fluorobenzoyl)piperazino]methanone, and how is its purity validated?

  • Synthesis Methods :

  • Step 1 : Formation of the piperazine intermediate via condensation of ethylenediamine with dihaloalkanes under basic conditions .
  • Step 2 : Introduction of the 4-fluorobenzoyl group via acylation using 4-fluorobenzoyl chloride in the presence of triethylamine .
  • Step 3 : Attachment of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions .
    • Characterization :
  • Analytical Techniques : NMR (¹H/¹³C), HPLC, and mass spectrometry for structural confirmation .
  • Purity Validation : Use of reversed-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) to ensure >98% purity .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

  • Key Properties :

PropertyMethodReference
SolubilityShake-flask method in DMSO, water, and ethanol
LogPHPLC-derived octanol-water partition coefficient
StabilityForced degradation studies under heat, light, and acidic/basic conditions
  • Implications : Poor aqueous solubility may necessitate formulation with co-solvents (e.g., cyclodextrins) for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodology :

  • Derivative Synthesis : Modify substituents (e.g., replace 4-fluorobenzoyl with nitro or methoxy groups) and assess activity changes .
  • Biological Assays : Screen derivatives against target enzymes (e.g., kinases) or receptors (e.g., serotonin/dopamine) using in vitro binding assays .
    • Example : shows that fluorophenyl and methoxybenzyl groups enhance receptor affinity in analogous piperazine derivatives .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Approaches :

  • Orthogonal Assays : Validate target engagement using both enzymatic assays (e.g., fluorescence polarization) and cellular models (e.g., luciferase reporters) .
  • Meta-Analysis : Compare studies for differences in assay conditions (pH, temperature) or compound batches .
    • Case Study : Inconsistent cytotoxicity data may arise from varying cell line sensitivities; use a panel of cancer lines (e.g., MCF-7, HeLa) to identify selectivity .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

  • Protocol :

Target Selection : Prioritize receptors/kinases with structural homology to known piperazine targets (e.g., 5-HT₆ receptor) .

Docking : Use AutoDock Vina to predict binding modes, focusing on hydrogen bonds with the fluorobenzoyl group .

Validation : Compare simulation results with mutagenesis studies (e.g., alanine scanning of receptor residues) .

  • Example : highlights piperazine derivatives interacting with sulfonamide groups in enzyme active sites, guiding target prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE

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